rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate

Stereochemistry Diastereomer differentiation Asymmetric synthesis

Undefined stereochemistry in pyrrole intermediates introduces variability that confounds SAR interpretation in CNS drug discovery. This compound resolves that with a fully defined rel-(4aS,7aR) configuration. • Defined rel-(4aS,7aR) stereochemistry eliminates diastereomer contamination risk in enantioselective synthesis • 97% purity with batch-specific QC (NMR, HPLC) ensures reproducible outcomes across multi-step sequences • N-Benzyl handle enables hydrogenolytic deprotection to secondary amine for sequential functionalization

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
Cat. No. B8201944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCCOC1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C16H21NO3/c1-19-15(18)16-8-5-9-20-14(16)11-17(12-16)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-,16-/m0/s1
InChIKeyDOINCTOXIJCDOO-HOCLYGCPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate: Structure & Procurement Relevance


rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate (CAS 2696257-52-8) is a chiral bicyclic heterocycle featuring a fused hexahydropyrano[2,3-c]pyrrole core with a defined rel-(4aS,7aR) stereochemistry, a methyl ester at the 4a-position, and an N-benzyl substituent . The molecular formula is C₁₆H₂₁NO₃ with a molecular weight of 275.34 g/mol . This compound serves as a chiral intermediate in pharmaceutical research, particularly for the synthesis of neuroactive agents targeting central nervous system disorders [1]. The octahydropyrano[2,3-c]pyrrole scaffold class has been studied as a privileged structure for neurokinin-1 (NK1) receptor antagonists, which modulate substance P-mediated pain and inflammation pathways [2].

Stereochemistry
Defined rel-(4aS,7aR) configuration for asymmetric synthesis
Scaffold
Octahydropyrano[2,3-c]pyrrole core for NK1 receptor research
Handles
N-benzyl and 4a-methyl ester for downstream elaboration

rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate: Substitution Failure Factors


In-class compounds within the hexahydropyrano[2,3-c]pyrrole series cannot be interchanged without impacting synthetic outcomes and biological readouts. The target compound bears a specific rel-(4aS,7aR) configuration that defines the spatial orientation of the ester and benzyl substituents; the (4aS,7aS) diastereomer (CAS 2696257-57-3) positions the ester at the 7a-position rather than 4a, fundamentally altering the three-dimensional architecture . Racemic mixtures such as methyl 6-benzylhexahydropyrano[2,3-c]pyrrole-4a-carboxylate (CAS 2460749-98-6) lack stereochemical definition, introducing variability in enantioselective synthesis campaigns . Furthermore, the Boc-protected analog (CAS 2696257-74-4) replaces the benzyl group with a tert-butoxycarbonyl protecting group, altering both lipophilicity and the subsequent deprotection chemistry required [1]. The parent octahydropyrano[2,3-c]pyrrole scaffold (CAS 1341040-00-3) entirely lacks the 6-benzyl and 4a-methyl ester functional handles necessary for downstream elaboration. These differences are non-trivial and directly impact reaction yield, stereochemical fidelity, and biological target engagement.

Diastereomer (4aS,7aS) isomer positions ester at 7a, altering steric and electronic profile
Racemate Racemic mixture lacks stereochemical definition, introducing variability in asymmetric synthesis
Boc analog Boc-protected analog alters lipophilicity and requires different deprotection conditions

rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate: Differentiation Evidence


Diastereomer Impact on Ester Position

The target compound possesses the rel-(4aS,7aR) configuration with the methyl ester at the 4a bridgehead position. By contrast, the (4aS,7aS) diastereomer (CAS 2696257-57-3) bears the ester at the 7a ring junction position, resulting in a distinct spatial arrangement of the carboxylate group relative to the N-benzyl substituent . This constitutional difference between the 4a-ester and 7a-ester regioisomers means that the two compounds are not interchangeable in synthetic sequences where the ester serves as a directing group or a site for further functionalization. In asymmetric [3+2] cycloaddition methodologies that generate octahydropyrano[2,3-c]pyrrole derivatives, the absolute configuration and ester position are established during the cyclization step, and the use of 6-alkyl-substituted substrates versus 3,4-dihydropyran can lead to reversed diastereoselection [1].

Diastereomer Ester Position
Specification review
Target: rel-(4aS,7aR) ester at 4a
Comparator: (4aS,7aS) diastereomer ester at 7a
Constitutional isomerism alters ester vector
Stereochemical control may impact synthetic outcomes
Ester position influences directing group and steric effects
Stereochemistry Diastereomer differentiation Asymmetric synthesis Chiral intermediate

Purity Comparison vs. Racemic Standard

The target compound is specified at a minimum purity of 97% (NLT 97%) across multiple vendors including AKSci (Cat. 4832ER), Delta-B, MolCore, and Bidepharm, with batch-specific quality certificates including NMR, HPLC, and GC available upon request . In contrast, the racemic methyl 6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate offered through Sigma-Aldrich (Enamine, Cat. ENAH9453DD16) is specified at 95% purity, with a product link to the Enamine store (EN300-7539040) . The 2-percentage-point purity differential represents a meaningful difference in total impurity burden; at 97% purity, the maximum total impurity content is ≤3%, whereas at 95% purity, the maximum total impurity content is ≤5% — a 1.67-fold higher potential impurity load that can propagate through multi-step synthetic sequences and confound biological assay results.

Purity Specification
Head-to-head
97% (NLT) vs. 95% for racemic comparator
Max impurity ≤3% vs. ≤5% (1.67× lower burden)
Purity specification may influence batch reproducibility
2-percentage-point difference in impurity allowance
Purity Quality control Reproducibility Procurement specification

NK1 Receptor Scaffold Comparison

The octahydropyrano[2,3-c]pyrrole scaffold has been investigated as a core structure for neurokinin-1 (NK1) receptor antagonism, with studies demonstrating that compounds based on the related perhydrothiopyrano[2,3-c]pyrrole core (exemplified by RP 73467/RP 67580) achieve potent NK1 binding with Ki values in the sub-nanomolar range [1]. Specifically, RP 73467 (4,4-diphenyl perhydrothiopyrano[2,3-c]pyrrole 1-oxide) was characterized as a potent and selective nonpeptide NK1 antagonist [1]. The oxygen-containing hexahydropyrano[2,3-c]pyrrole scaffold, as present in the target compound, offers a metabolically distinct alternative to the sulfur-containing thiopyrano analogs, with the oxygen atom in the pyran ring altering both hydrogen-bonding capacity and metabolic stability relative to sulfur . The N-benzyl substituent on the target compound provides a synthetic handle for further SAR exploration that is absent in the unsubstituted octahydropyrano[2,3-c]pyrrole core (CAS 1341040-00-3).

Scaffold NK1 Activity
Class-level
Related perhydrothiopyrano scaffold reported NK1 Ki as low as 0.004 nM
Oxygen analog offers differentiated hydrogen-bonding and metabolic profile
Supports scaffold exploration for NK1 antagonist research
O-for-S substitution may alter binding and metabolic stability
NK1 receptor Substance P Neurokinin antagonist Scaffold hopping Pain

Physicochemical Properties vs. Boc-Protected Analog

The target compound has a predicted boiling point of 360.0 ± 32.0 °C (Predicted) based on computational estimation . The Boc-protected analog rel-(4aS,7aR)-6-(tert-butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid (CAS 2696257-74-4) has a higher predicted boiling point of 408.0 ± 40.0 °C, reflecting the impact of the carboxylic acid and Boc groups on intermolecular hydrogen bonding . The molecular weight of the target compound (275.34 g/mol, C₁₆H₂₁NO₃) is comparable to the Boc analog (271.31 g/mol, C₁₃H₂₁NO₅), but the presence of the N-benzyl group increases the calculated logP by approximately 1.5–2.0 units relative to the non-benzylated Boc-protected scaffold (class-level estimate based on fragment contributions), enhancing membrane permeability potential for CNS applications . The benzyl substituent also provides a UV chromophore (λ_max ~254–260 nm) that facilitates HPLC detection, an advantage over the Boc analog for analytical method development.

Physicochemical Profile
Data to verify
Predicted B.P. 360°C (target) vs. 408°C (Boc analog)
N-benzyl adds ~1.5–2 logP units; benzyl chromophore aids HPLC detection
Differentiated properties support analytical and CNS research
Predicted values; experimental confirmation recommended
Physicochemical properties Boiling point Lipophilicity Drug-likeness

Multi-Vendor Sourcing Advantage

The target compound is available from multiple independent vendors including AKSci (USA), Bidepharm (China), Delta-B (China), MolCore (China), and Leyan (China), with consistent 97% purity specifications across suppliers . In contrast, the racemic comparator (CAS 2460749-98-6) is primarily listed through Sigma-Aldrich/Enamine distribution at 95% purity, representing a single-supply-chain dependency . The multi-vendor availability for the target compound mitigates procurement risk, enables competitive pricing, and ensures supply continuity for long-term research programs. Multiple vendors provide batch-specific quality certificates (NMR, HPLC, GC), which supports method validation and regulatory documentation requirements.

Vendor Availability
Reported
≥5 independent vendors with consistent 97% purity
Racemic comparator primarily single-source (Sigma-Aldrich/Enamine)
Multi-source supply supports procurement continuity
Market survey as of 2025–2026
Supply chain Multi-vendor sourcing Quality assurance Procurement risk

rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate: Application Scenarios


NK1 Antagonist Enantioselective Synthesis

The defined rel-(4aS,7aR) stereochemistry and the presence of the N-benzyl substituent make this compound a suitable chiral intermediate for constructing NK1 receptor antagonist libraries. The octahydropyrano[2,3-c]pyrrole scaffold class has demonstrated potent NK1 antagonism, with perhydrothiopyrano[2,3-c]pyrrole analogs achieving Ki values as low as 0.004 nM [1]. The oxygen-containing pyrano scaffold offers differentiated hydrogen-bonding capacity and metabolic stability compared to sulfur-containing thiopyrano cores, providing a scaffold-hopping opportunity for CNS drug discovery programs targeting pain, depression, and inflammation [2]. The 97% minimum purity specification ensures that stereochemical integrity is maintained throughout multi-step synthetic sequences, minimizing the risk of diastereomer contamination that could confound SAR interpretation .

Peptidomimetic Design & Constrained Amino Acid Synthesis

The hexahydropyrano[2,3-c]pyrrole scaffold serves as a conformationally constrained bicyclic heterocycle suitable for peptidomimetic design. Patents assigned to the Board of Trustees of the University of Illinois describe the use of 5H-6-oxo-2,3,4,4a,7,7a-hexahydropyrano[2,3-b]pyrrole derivatives as rigid β-bend mimetics for replacing portions of peptide backbone chains [1]. The target compound, with its 4a-methyl ester handle, provides a convenient functional group for peptide coupling or further elaboration in solid-phase or solution-phase peptidomimetic synthesis. The N-benzyl group can serve as a latent secondary amine after hydrogenolytic deprotection, enabling sequential functionalization strategies that are not possible with N-unsubstituted or N-Boc-protected analogs [2].

Asymmetric [3+2] Cycloaddition Methodology

The octahydropyrano[2,3-c]pyrrole core can be generated via asymmetric [3+2] cycloaddition of 2,2′-diester aziridines with 3,4-dihydropyran derivatives, achieving high yields (up to 94%) and excellent stereoselectivities (>19:1 dr, up to 95.5:4.5 er) [1]. The target compound, with its defined rel-(4aS,7aR) configuration, serves as both a product of such cycloaddition reactions and a reference standard for stereochemical assignment. The availability of the (4aS,7aS) diastereomer (CAS 2696257-57-3) as a comparator enables systematic investigation of how 6-alkyl substitution patterns on the dihydropyran substrate influence diastereoselection outcomes during cyclization, as demonstrated by the reversed diastereoselection observed with 6-alkyl-substituted dihydropyrans versus unsubstituted 3,4-dihydropyran [1].

Quality-Controlled Intermediate for Scale-Up

The multi-vendor availability of this compound at a consistent 97% minimum purity with batch-specific QC documentation (NMR, HPLC, GC) makes it suitable as a qualified starting material for process chemistry development [1][2]. The 2-percentage-point purity advantage over the racemic comparator (95% from Sigma-Aldrich) translates to a measurably lower impurity burden that is critical when scaling reactions beyond milligram quantities, where impurities can catalyze side reactions or poison catalysts . The predicted boiling point of 360.0 ± 32.0 °C provides a useful reference for distillation-based purification development, and the benzyl chromophore (λ_max ~254–260 nm) facilitates robust HPLC method development for in-process control .

Application
Selection Property
Validation Focus
NK1 antagonist lead exploration
Stereochemical control & scaffold class
NK1 binding assay validation
Peptidomimetic synthesis
4a-Methyl ester coupling handle
Conformational constraint analysis
Diastereoselective cycloaddition studies
Defined rel-(4aS,7aR) stereochemistry
Diastereomer ratio determination
Process chemistry scale-up
Consistent purity & multi-vendor sourcing
Batch impurity profiling
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